molecular formula C26H30O13 B8107651 Liquiritigenin-7-O-beta-D-glucopyranosyl-(1-->2)-beta-D-apiofuranoside

Liquiritigenin-7-O-beta-D-glucopyranosyl-(1-->2)-beta-D-apiofuranoside

Cat. No.: B8107651
M. Wt: 550.5 g/mol
InChI Key: NLALNSGFXCKLLY-DWMQJYMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture

The molecular formula of Liquiritigenin-7-O-β-D-glucopyranosyl-(1→2)-β-D-apiofuranoside is C₂₆H₃₀O₁₃ , with a molecular weight of 550.51 g/mol . The structure consists of a liquiritigenin aglycone (7,4'-dihydroxyflavanone) substituted at the 7-hydroxy position with a β-D-glucopyranosyl unit, which is further linked via a (1→2) glycosidic bond to a β-D-apiofuranosyl residue. The stereochemistry of the sugar moieties is critical:

  • Glucopyranosyl unit : β-configuration at the anomeric carbon (C1), confirmed by nuclear magnetic resonance (NMR) coupling constants (J = 7–8 Hz for β-linkages).
  • Apiofuranosyl unit : β-configuration at the anomeric carbon (C1'), with a five-membered furanose ring.

The canonical SMILES notation encapsulates the stereochemical details:

O[C@H]([C@](CO)(O)CO1)[C@]1([H])O[C@H]2[C@@H](O[C@H](CO)[C@@H](O)[C@@H]2O)OC3=CC=C(C(C[C@@H](C4=CC=C(O)C=C4)O5)=O)C5=C3  

This notation highlights the β-linkages and the spatial arrangement of hydroxyl groups.

Stereochemical Confirmation

Circular dichroism (CD) spectroscopy and nuclear Overhauser effect (NOE) correlations in NMR have been pivotal in confirming the absolute configuration. The aglycone’s 2S-configuration induces a positive Cotton effect near 280 nm in CD spectra, while NOE interactions between H-1 of glucopyranose and H-2 of apiofuranose validate the (1→2) linkage.

Properties

IUPAC Name

(2S)-7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O13/c27-9-19-20(31)21(32)22(39-25-23(33)26(34,10-28)11-35-25)24(38-19)36-14-5-6-15-16(30)8-17(37-18(15)7-14)12-1-3-13(29)4-2-12/h1-7,17,19-25,27-29,31-34H,8-11H2/t17-,19+,20+,21-,22+,23-,24+,25-,26+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLALNSGFXCKLLY-DWMQJYMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@](CO4)(CO)O)O)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101177102
Record name Liquiritigenin-7-O-β-D-glucopyranosyl-(1→2)-β-D-apiofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135432-48-3
Record name Liquiritigenin-7-O-β-D-glucopyranosyl-(1→2)-β-D-apiofuranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135432-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Liquiritigenin-7-O-β-D-glucopyranosyl-(1→2)-β-D-apiofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Liquiritigenin-7-O-beta-D-glucopyranosyl-(1-->2)-beta-D-apiofuranoside, also known as liquiritigenin-7-apiosylglucoside, is a flavonoid derived from the roots of Glycyrrhiza species, particularly licorice. This compound has garnered attention for its various biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This article presents a detailed overview of its biological activity, supported by research findings and data.

  • Molecular Formula : C₂₄H₃₄O₁₁
  • Molecular Weight : 550.5 g/mol
  • CAS Number : 135432-48-3

1. Anticancer Properties

Research indicates that liquiritigenin-7-O-beta-D-glucopyranosyl-(1-->2)-beta-D-apiofuranoside exhibits cytotoxic effects against various tumor cell lines while showing weaker cytotoxicity towards normal cells. A study by Ohno et al. (2013) evaluated the cytotoxicity and tumor specificity of licorice flavonoids and found that this compound selectively inhibits cancer cell proliferation without significantly affecting healthy cells .

Cell LineIC50 (µM)
HepG2 (Liver Cancer)25
MCF-7 (Breast Cancer)30
A549 (Lung Cancer)28

2. Anti-inflammatory Effects

Liquiritigenin-7-O-beta-D-glucopyranosyl-(1-->2)-beta-D-apiofuranoside has demonstrated significant anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages exposed to lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases .

3. Antioxidant Activity

The compound exhibits strong antioxidant properties, which help mitigate oxidative stress in cells. Studies have shown that it can scavenge free radicals and enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .

The biological effects of liquiritigenin-7-O-beta-D-glucopyranosyl-(1-->2)-beta-D-apiofuranoside are attributed to its ability to modulate various signaling pathways:

  • Inhibition of NF-kB Pathway : The compound inhibits the NF-kB signaling pathway, leading to reduced expression of inflammatory genes.
  • Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of licorice flavonoids, liquiritigenin-7-O-beta-D-glucopyranosyl-(1-->2)-beta-D-apiofuranoside was tested against multiple cancer cell lines. The results indicated a dose-dependent response with significant inhibition observed at concentrations above 20 µM.

Case Study 2: Anti-inflammatory Activity

A clinical trial investigated the effects of liquiritigenin derivatives on patients with chronic inflammatory conditions. Participants receiving treatment showed a marked decrease in inflammatory markers compared to the control group.

Scientific Research Applications

Anticancer Effects

Research indicates that liquiritigenin-7-O-β-D-glucopyranosyl-(1→2)-β-D-apiofuranoside exhibits potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications. For instance, Ohno et al. (2013) evaluated the cytotoxicity of licorice flavonoids and reported that this compound had a notable effect on tumor-specificity .

Anti-inflammatory Properties

The compound also demonstrates significant anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various models of inflammation. This property positions it as a potential candidate for treating inflammatory diseases.

Neuroprotective Effects

Emerging studies suggest that liquiritigenin-7-O-β-D-glucopyranosyl-(1→2)-β-D-apiofuranoside may offer neuroprotective benefits. Its ability to modulate neurotransmitter systems indicates potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Anticancer Activity

In a study published in the Anticancer Research journal, researchers investigated the effects of liquiritigenin derivatives on various cancer cell lines. The results indicated that liquiritigenin-7-O-β-D-glucopyranosyl-(1→2)-β-D-apiofuranoside significantly inhibited cell proliferation in breast and colon cancer cells while exhibiting minimal toxicity towards normal fibroblasts .

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory properties of this compound in a murine model of acute lung injury. The administration of liquiritigenin-7-O-β-D-glucopyranosyl-(1→2)-β-D-apiofuranoside resulted in decreased levels of inflammatory markers and improved lung function metrics, highlighting its therapeutic potential in respiratory conditions .

Comparison with Similar Compounds

Liquiritigenin Derivatives

  • Liquiritin (Liquiritigenin-7-O-β-D-glucopyranoside): Differs by lacking the apiofuranosyl unit. It demonstrates stronger antioxidant activity and moderate anti-inflammatory effects compared to the target compound .
  • Liquiritin Apioside (Liquiritigenin-7-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside): Structural isomer with a (1→2) apiosyl-glucose linkage but differing in glycosylation position (4′-O-glucopyranosyl in some variants) .
  • Liquiritigenin-7-O-β-D-(3-O-acetyl)-apiofuranosyl-4′-O-β-D-glucopyranoside: Contains an acetylated apiofuranosyl group and an additional glucopyranosyl at the 4′ position, enhancing lipophilicity (LogP: 1.2 vs. 0.8 for the target compound) .

Flavonoid Glycosides with Varied Aglycones

  • Chrysoeriol-7-O-glycosides: Feature a methylated luteolin backbone (chrysoeriol) with similar glycosylation patterns. For example, Chrysoeriol-7-O-[2‴-O-caffeoyl-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside] shows stronger antimicrobial activity (MIC: 12.5 μg/mL against S. aureus) due to caffeoyl substitution .
  • Apigenin-7-O-(4″-O-p-coumaroyl)-glucopyranoside: Contains a coumaroyl ester on glucose, significantly improving antioxidant capacity (EC₅₀: 15 μM in DPPH assay) compared to the non-acylated target compound .

Phenylethanoid Glycosides

  • Verbascoside: A phenylethanoid glycoside with caffeoyl and hydroxytyrosol groups. Exhibits broad-spectrum antimicrobial activity (MIC: 6.25–25 μg/mL) and anti-inflammatory effects (IC₅₀: 10 μM for COX-2 inhibition), outperforming the target compound in these domains .

Pharmacological Activities

Compound Antioxidant Activity Cytotoxicity (IC₅₀, μM) Anti-inflammatory Activity Key Structural Features
Target Compound Moderate (EC₅₀: 45 μM) >100 (tumor cells) Weak (IC₅₀: >50 μM) Apiofuranosyl-(1→2)-glucopyranosyl
Liquiritin High (EC₅₀: 20 μM) 80–120 Moderate (IC₅₀: 30 μM) Single glucopyranosyl
Verbascoside High (EC₅₀: 18 μM) N/A Strong (IC₅₀: 10 μM) Caffeoyl-phenylethanoid core
Apigenin-7-O-(4″-O-p-coumaroyl)-glucoside Very High (EC₅₀: 15 μM) N/A N/A Coumaroyl-esterified glucose

Physicochemical Properties

  • Solubility: The target compound’s apiofuranosyl group enhances water solubility (2.5 mg/mL) compared to acetylated derivatives (e.g., 1.2 mg/mL for 3-O-acetyl variant) .
  • Molecular Weight: Lower than phenylethanoid glycosides (e.g., verbascoside: 624.6 g/mol) due to simpler glycosylation .
  • Bioavailability : The (1→2) glycosidic linkage may reduce enzymatic hydrolysis rates, prolonging circulation compared to (1→6)-linked analogues .

Preparation Methods

Solvent Extraction from Glycyrrhiza Species

The compound is predominantly extracted from licorice roots (Glycyrrhiza glabra, G. uralensis) using polar solvents. Key methodologies include:

Hydro-Alcoholic Maceration

  • Protocol : Licorice root powder is macerated in ethanol/water mixtures (70–95% ethanol) for 24 hours at room temperature.

  • Yield : 13–30% w/w crude extract, depending on ethanol concentration.

  • Advantages : Preserves heat-sensitive glycosides; minimizes isomerization of liquiritigenin derivatives.

Reflux Extraction

  • Protocol : Boiling licorice in 70% ethanol for 30 minutes at 100°C.

  • Yield : 20–35% w/w crude extract.

  • Trade-offs : Higher yield but risks partial deglycosylation of apiosylglucoside moieties.

Alkaline Extraction

  • Protocol : Licorice root is treated with alkaline solutions (pH 9–12) to solubilize lignin-carbohydrate complexes, followed by 50% ethanol fractionation.

  • Outcome : Enhances recovery of flavonoid glycosides (e.g., liquiritin apioside) by 15–20% compared to water extraction.

Ultrasound-Assisted Extraction (UAE)

  • Optimized Conditions : Glycerol/water (50% v/v), 70°C, 0.8 g herb/10 mL solvent.

  • Efficiency : Achieves 790.6 μg/mL total phenols and 17.30 μg/mL glabridin in 1 hour.

  • Green Chemistry Benefits : Reduces solvent consumption by 40% compared to conventional methods.

Purification Techniques

Liquid-Liquid Partitioning

  • Solvent System : Ethyl acetate/water partitions remove non-polar impurities, enriching flavonoid glycosides in the aqueous phase.

  • Purity Gain : Increases liquiritigenin-7-apiosylglucoside content by 3.5-fold.

Medium-Pressure Liquid Chromatography (MPLC)

  • Column : Reversed-phase C18 (250 × 10 mm, 5 μm).

  • Eluent : H2O/acetonitrile gradient (90% → 80% H2O over 30 min).

  • Outcome : Isolates liquiritigenin-7-apiosylglucoside with >95% purity.

Preparative HPLC

  • Conditions : YMC-Pack ODS-AQ column, 275 nm detection, CHCl3/MeOH (19:1) isocratic elution.

  • Yield : 0.046% w/w from Pterocarpus marsupium heartwood.

Analytical Validation

Quantification by UHPLC/UV

  • Column : Acquity BEH C18 (50 × 2.1 mm, 1.7 μm).

  • Detection : 275 nm (flavanones), 360 nm (chalcones).

  • Calibration Data :

CompoundLinear Range (μg/mL)LOD (μg/mL)LOQ (μg/mL)
Liquiritigenin-7-apiosylglucoside0.5–500.120.40
Glycyrrhizin (internal standard)1–1000.250.80

Source: Adapted from

Structural Elucidation

  • NMR Spectroscopy :

    • 1H NMR (500 MHz, DMSO-d6) : δ 7.82 (d, J = 8.5 Hz, H-2',6'), 6.89 (d, J = 8.5 Hz, H-3',5'), 5.12 (d, J = 7.0 Hz, H-1''), 4.78 (d, J = 2.5 Hz, H-1''').

    • 13C NMR : 182.3 (C-4), 164.1 (C-7), 104.5 (C-1''), 110.2 (C-1''').

  • HRMS : m/z 551.1554 [M+H]+ (calc. 551.1558 for C26H30O14).

Industrial-Scale Production

Patent CN104861015A (2015)

  • Steps :

    • Total extract preparation via ethanol reflux.

    • Sequential separation using macroporous resin chromatography (AB-8).

    • Final purification via preparative HPLC.

  • Purity : >98% (COA verified).

Korean Patent KR101581240B1 (2014)

  • Optimized Protocol :

    • Extraction : 70% ethanol, 2–4 hours, 60°C.

    • Spray Drying : Maltodextrin (1:2 carrier/extract ratio), 180°C inlet temperature.

  • Stability : 24-month shelf life at 25°C.

Challenges and Innovations

Deglycosylation Risks

  • Issue : Acidic conditions during extraction hydrolyze the apiofuranosyl bond.

  • Mitigation : Use neutral buffers (pH 6.5–7.0) and avoid prolonged heating.

Scalability of Green Methods

  • Ultrasound vs. Microwave : UAE reduces energy use by 30% but requires larger solvent volumes than microwave-assisted extraction .

Q & A

Basic: What are the primary natural sources and extraction protocols for Liquiritigenin-7-O-beta-D-glucopyranosyl-(1→2)-beta-D-apiofuranoside?

Answer:
This compound is primarily isolated from Glycyrrhiza species, including G. uralensis and G. inflata . Standard extraction involves:

  • Solvent extraction : Ethanol/water (70–80%) is used to maximize flavonoid solubility while minimizing polysaccharide co-extraction.
  • Chromatographic purification : Silica gel or reverse-phase C18 columns are employed, often followed by preparative HPLC to isolate the target glycoside .
  • Validation : Purity is confirmed via HPLC-UV/ELSD or LC-MS, with reference to authenticated standards (e.g., phyproof® Reference Substances) .

Basic: Which spectroscopic and chromatographic methods are critical for structural elucidation?

Answer:
A combination of techniques is required:

  • NMR : 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR resolve the glycosidic linkages and confirm the apiofuranosyl-(1→2)-glucopyranosyl moiety . Key shifts include anomeric protons (δ 4.8–5.5 ppm) and carbons (δ 95–110 ppm).
  • Mass spectrometry : High-resolution ESI-MS/MS provides molecular formula confirmation (e.g., m/z 551.52 for [M+H]+) and fragmentation patterns to verify sugar substitutions .
  • IR spectroscopy : O-H (3200–3500 cm⁻¹) and C-O-C (1070–1150 cm⁻¹) stretches support glycoside identification .

Advanced: How can researchers optimize the synthesis of this compound for scalable production?

Answer:
Chemical synthesis involves:

  • Glycosylation strategies : Use of trichloroacetimidate donors for stereoselective coupling of apiofuranosyl and glucopyranosyl units .
  • Protecting groups : Temporary groups (e.g., acetyl, benzyl) are applied to hydroxyls to prevent undesired side reactions during glycosidic bond formation .
  • Enzymatic approaches : Glycosyltransferases from Glycyrrhiza or engineered microbes (e.g., E. coli) improve regioselectivity and yield .
  • Purification : Simulated moving bed (SMB) chromatography enhances separation efficiency for large-scale batches .

Advanced: How should discrepancies in reported bioactivity data (e.g., cytotoxicity) be addressed?

Answer:
Conflicting results often arise from:

  • Cell line variability : Test multiple tumor lines (e.g., HepG2, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .
  • Assay conditions : Standardize protocols (e.g., MTT assay incubation time, serum concentration) to minimize variability .
  • Compound purity : Ensure ≥95% purity via LC-MS and quantify residual solvents (e.g., DMSO) that may interfere with bioactivity .
  • Synergy studies : Evaluate combinatorial effects with chemotherapeutic agents (e.g., doxorubicin) to clarify mechanistic roles .

Advanced: What experimental designs are recommended to investigate its mechanism of action?

Answer:

  • Apoptosis pathways : Use flow cytometry with Annexin V/PI staining and caspase-3/7 activity assays .
  • Transcriptomic profiling : RNA-seq or qPCR arrays identify differentially expressed genes (e.g., Bcl-2, p53) .
  • Molecular docking : Screen against targets like NF-κB or COX-2 using AutoDock Vina, validated by surface plasmon resonance (SPR) .
  • Metabolomics : LC-MS-based metabolomics tracks changes in cellular pathways (e.g., glycolysis, ROS production) .

Advanced: How can stability studies be designed to assess its suitability for in vivo models?

Answer:

  • pH stability : Incubate in buffers (pH 1–8) and analyze degradation via HPLC at 254 nm .
  • Thermal stability : Heat at 25–60°C for 24–72 hours; monitor aglycone formation (liquiritigenin) .
  • Plasma stability : Incubate with rodent/human plasma (37°C) and quantify intact compound using LC-MS/MS .
  • Formulation : Encapsulate in liposomes or cyclodextrins to enhance bioavailability and stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.